Riviciclib hydrochloride

Catalog No.
S541488
CAS No.
920113-03-7
M.F
C21H21Cl2NO5
M. Wt
438.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Riviciclib hydrochloride

CAS Number

920113-03-7

Product Name

Riviciclib hydrochloride

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N

SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Synonyms

2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one Hydrochloride; 2-(2-chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one Hydrochloride

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Riviciclib hydrochloride, also known as LEE011, is a small-molecule cyclin-dependent kinase (CDK) inhibitor that has been investigated in scientific research for its potential to treat various cancers. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, riviciclib hydrochloride may prevent cancer cells from dividing and growing.

Mechanism of Action

Riviciclib hydrochloride primarily targets CDK4 and CDK6, which are involved in the G1 phase of the cell cycle. During this phase, cells prepare for DNA replication. By inhibiting CDK4 and CDK6, riviciclib hydrochloride can prevent cells from transitioning from the G1 phase to the S phase (DNA synthesis phase), thereby halting cell proliferation [].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown that riviciclib hydrochloride can effectively inhibit the growth of various cancer types, including breast cancer, mantle cell lymphoma, and liposarcoma [, , ]. These studies have also suggested that riviciclib hydrochloride may be more effective when combined with other cancer therapies, such as hormonal therapy or chemotherapy [].

Clinical Trials

Riviciclib hydrochloride is currently being investigated in clinical trials for the treatment of different types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of riviciclib hydrochloride in various patient populations [].

UNII

DRP53ZDY6H

Pharmacology

Riviciclib Hydrochloride is the hydrochloride salt form of riviciclib, a flavone and cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Riviciclib selectively binds to and inhibits Cdk4/cyclin D1, Cdk1/cyclin B and Cdk9/cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation.

Wikipedia

Riviciclib hydrochloride

Dates

Modify: 2023-08-15

Explore Compound Types